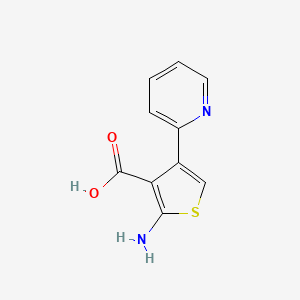

2-Amino-4-(pyridin-2-yl)thiophene-3-carboxylic acid

Description

2-Amino-4-(pyridin-2-yl)thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene core substituted with an amino group at position 2, a pyridin-2-yl moiety at position 4, and a carboxylic acid group at position 2.

Properties

Molecular Formula |

C10H8N2O2S |

|---|---|

Molecular Weight |

220.25 g/mol |

IUPAC Name |

2-amino-4-pyridin-2-ylthiophene-3-carboxylic acid |

InChI |

InChI=1S/C10H8N2O2S/c11-9-8(10(13)14)6(5-15-9)7-3-1-2-4-12-7/h1-5H,11H2,(H,13,14) |

InChI Key |

PMDGVYQDECNRTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=C2C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Several synthetic routes lead to thiophene derivatives. Notably, condensation reactions play a significant role:

Gewald Reaction: In this method, sulfur reacts with an α-methylene carbonyl compound and an α-cyano ester, resulting in aminothiophene derivatives.

Paal–Knorr Reaction: This involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent.

Fiesselmann Reaction: and Hinsberg Synthesis are other typical methods for synthesizing thiophene derivatives.

Chemical Reactions Analysis

2-Amino-4-(pyridin-2-yl)thiophene-3-carboxylic acid can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions vary based on the reaction conditions and substituents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research has highlighted the potential of 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylic acid as an anticancer agent. It has been shown to inhibit specific cancer cell lines through mechanisms involving the modulation of enzyme activity and receptor interactions. For instance, studies have demonstrated its effectiveness against KRAS mutations, which are prevalent in various cancers. The compound's ability to bind reversibly to the switch II pocket of KRAS has been linked to reduced tumor growth and increased apoptosis in treated cells .

Antimicrobial Properties:

The compound exhibits notable antibacterial and antiviral activities. Its efficacy against a range of pathogens has been documented, suggesting its potential use as a lead compound for developing new antimicrobial agents. The mechanism involves disruption of bacterial cell wall synthesis and interference with viral replication processes.

Enzyme Inhibition:

2-Amino-4-(pyridin-2-yl)thiophene-3-carboxylic acid has been utilized in studies focusing on enzyme inhibitors. Its structural properties allow it to interact with various enzymes, potentially leading to the development of new therapeutic agents targeting diseases associated with enzyme dysregulation.

Materials Science

Electronic Properties:

In materials science, this compound has been investigated for its electronic properties, making it suitable for applications in organic electronics. Its ability to form conductive polymers opens avenues for its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's unique thiophene structure contributes to its conductivity and stability, essential for electronic applications.

Synthesis of Heterocyclic Compounds:

The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions, leading to the formation of derivatives that can be tailored for specific applications in pharmaceuticals and materials science.

Biological Research

Receptor Ligands:

The compound's interaction with biological receptors makes it a candidate for studying receptor-ligand dynamics. Its ability to modulate receptor activity can provide insights into drug design and development for conditions such as neurodegenerative diseases and metabolic disorders.

Case Studies:

Several case studies underscore the diverse applications of 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylic acid:

Mechanism of Action

The precise mechanism by which 2-Amino-4-(pyridin-2-yl)thiophene-3-carboxylic acid exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its pharmacological properties.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include:

Key Observations :

- Pyridine vs. This may improve solubility in polar solvents or binding to biological targets.

- Carboxylic Acid Derivatives: The free carboxylic acid in the target compound contrasts with amide () or ester () analogs.

Physicochemical Properties

- Solubility : The carboxylic acid group in the target compound likely confers higher aqueous solubility compared to esters (e.g., ethyl or propyl derivatives in ). However, the pyridin-2-yl group’s basicity may allow pH-dependent solubility.

- Thermal Stability: Melting points for analogs vary widely. For example, a related thieno[2,3-b]pyridine derivative melts at 300°C , suggesting high thermal stability for fused-ring systems. The target compound’s melting point is unreported but may align with carboxylic acid derivatives (e.g., 158–160°C for similar acids).

Biological Activity

2-Amino-4-(pyridin-2-yl)thiophene-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 219.27 g/mol. Its structure features a thiophene ring substituted with a pyridine moiety and an amino group, which are critical for its biological interactions.

Synthesis

The synthesis of 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylic acid typically involves the condensation of 2-aminothiophene derivatives with pyridine-2-carboxylic acid derivatives. Common methods include using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases such as triethylamine to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various signaling pathways, leading to significant biological effects.

Antimicrobial Activity

Recent studies have demonstrated that 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylic acid exhibits antimicrobial properties. It was found to be effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It was shown to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

In vitro studies have indicated that 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylic acid has anticancer properties. It demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) cells, with IC50 values around 15 µM. The mechanism appears to involve apoptosis induction, as evidenced by increased annexin V-positive cells in treated cultures .

Case Studies

- Inhibition of Kinase Activity : A study highlighted that derivatives of this compound can inhibit IκB kinase (IKK), which is crucial in regulating inflammatory responses and cancer progression. The inhibition resulted in decreased production of inflammatory mediators in synovial cells from rheumatoid arthritis patients .

- Antiviral Activity : A structure-activity relationship study identified related compounds that showed antiviral activity against enteroviruses, suggesting a broader pharmacological potential for derivatives of 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylic acid .

Q & A

Q. What are the common synthetic routes for 2-Amino-4-(pyridin-2-yl)thiophene-3-carboxylic acid?

The synthesis typically involves cyclization reactions. A widely used method is the Gewald reaction , which employs α-cyanocarbonyl compounds and elemental sulfur in the presence of a base (e.g., morpholine) to form the thiophene core. For pyridine-substituted derivatives, halogenated pyridine precursors are often coupled with thiophene intermediates. For example, cyclization of thiocarbamoyl precursors with chloroacetone in dioxane/triethylamine has been reported to yield structurally related 4-aminothiophenes . Alternative routes may involve Suzuki-Miyaura coupling to introduce the pyridinyl group post-cyclization.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- HPLC : To assess purity (e.g., ≥98% as in related thiophene-carboxamide compounds) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 8.5–9.0 ppm, thiophene protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ for C₁₀H₉N₂O₂S: calculated 221.04, observed 221.05) .

- X-ray Crystallography : For unambiguous structural determination, though this requires high-quality single crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Optimization strategies include:

- Catalyst Screening : Palladium or copper catalysts enhance coupling efficiency (e.g., Pd(OAc)₂ for Suzuki reactions) .

- Solvent Selection : Polar aprotic solvents like DMF improve solubility of intermediates, while toluene minimizes side reactions .

- Temperature/pH Control : Reactions performed at 80–100°C with weakly basic conditions (e.g., triethylamine) often increase cyclization rates .

- Purification Techniques : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water .

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Gewald Reaction | 65–75 | Morpholine, S₈, 80°C, 12 h | |

| Halogenation-Cyclization | 70–85 | Chloroacetone, dioxane, 90°C | |

| Suzuki Coupling | 55–65 | Pd(OAc)₂, DMF, 100°C, 24 h |

Q. How should contradictory pharmacological data (e.g., IC₅₀ values) be addressed?

Discrepancies may arise from:

- Purity Variability : Impurities (e.g., regioisomers) can skew bioactivity. Repurify using preparative HPLC and re-test .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect results. Standardize protocols across studies .

- Solubility Issues : Use DMSO/cosolvent systems to ensure compound dissolution in biological assays .

Q. What computational methods are used to study reaction mechanisms or structure-activity relationships (SAR)?

- Density Functional Theory (DFT) : Models transition states for cyclization steps (e.g., activation energy of ~25 kcal/mol for Gewald reactions) .

- Molecular Docking : Predicts binding affinity to biological targets (e.g., kinase inhibitors) by simulating interactions with the pyridinyl-thiophene scaffold .

- Kinetic Studies : Monitor intermediate formation via in-situ FTIR or LC-MS to validate mechanistic hypotheses .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.